N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline
Overview
Description
“N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline” is a chemical compound with the molecular formula C14H12Cl2FNO and a molecular weight of 300.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorine atom and an amine group attached to a benzene ring, which is further connected to a dichlorophenyl group via an ether linkage .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 300.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available.Scientific Research Applications
Synthesis and Antimicrobial Studies
- N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline and its derivatives have been studied for their antimicrobial properties. For instance, a study synthesized 4-thiazolidinone derivatives with potential antimicrobial applications (Patel, Mistry, & Desai, 2009).
Applications in Pesticide Development
- Research has been conducted on derivatives of this compound for potential use as pesticides. New powder diffraction data of such derivatives indicate their potential in pesticide development (Olszewska, Pikus, & Tarasiuk, 2008).
Molecular Structure and Drug Development
- The molecular structure and properties of related compounds have been investigated for drug development. A study on ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate explored its potential in developing new anti-Alzheimer drugs (Mary et al., 2015).
Synthesis of Organic Compounds
- This compound has been used in the synthesis of various organic compounds, such as the synthesis of racemic α,α-diaminocarboxylic ester derivatives (El Houssine et al., 2010).
Synthesis of Fluorinated Anilines
- The synthesis of various fluorinated anilines, including this compound, has been studied, with applications in different chemical fields (Zakrzewska et al., 2001).
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c15-10-5-6-14(11(16)9-10)19-8-7-18-13-4-2-1-3-12(13)17/h1-6,9,18H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNZBFOESSJJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCOC2=C(C=C(C=C2)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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